molecular formula C9H17NO2S B13262303 Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate

Cat. No.: B13262303
M. Wt: 203.30 g/mol
InChI Key: VTFQITMNMCHRMK-UHFFFAOYSA-N
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Description

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is a sulfur-containing piperidine derivative characterized by a thioether linker bridging a piperidin-4-ylmethyl group and a methyl acetate moiety. This compound combines a six-membered aliphatic amine ring (piperidine) with a polar ester group and a sulfur atom, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 2-(piperidin-4-ylmethylsulfanyl)acetate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3

InChI Key

VTFQITMNMCHRMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1CCNCC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate primarily involves the nucleophilic substitution of a suitable halogenated methyl acetate derivative with a piperidin-4-ylmethyl thiol or sulfanyl precursor. The key reaction is the formation of the thioether linkage (-S-) connecting the piperidine moiety to the acetate group.

Common Reagents and Conditions

  • Starting materials : Typically, methyl 2-chloroacetate or methyl 2-bromoacetate is used as the electrophilic component.
  • Nucleophile : 4-(piperidin-4-yl)methanethiol or its equivalent sulfanyl precursor.
  • Base : Inorganic bases such as sodium hydroxide, potassium carbonate, or organic bases like triethylamine are employed to deprotonate the thiol and facilitate nucleophilic attack.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.
  • Temperature : Reactions are generally conducted at moderate temperatures (room temperature to 80 °C) to optimize yield and minimize side reactions.

Representative Synthetic Route

A typical preparation method involves the following steps:

  • Formation of the Thiolate Intermediate
    The piperidin-4-ylmethanethiol is treated with a base (e.g., potassium carbonate) in DMF to generate the thiolate anion.

  • Nucleophilic Substitution Reaction
    Methyl 2-bromoacetate is added dropwise to the thiolate solution under stirring. The reaction mixture is maintained at 50–80 °C for several hours (12–24 h) to ensure complete substitution, forming this compound.

  • Workup and Purification
    After completion, the reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent such as ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is typically achieved by column chromatography or recrystallization.

Alternative Approaches

  • Oxidative Sulfonylation : Some derivatives related to this compound involve oxidation of the sulfanyl group to sulfonyl (–SO2–) functionality. This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) after the initial thioether formation, yielding methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate as reported in related literature.

  • Azide-alkylation and Coupling : In some complex synthetic schemes, azide intermediates are prepared and subsequently coupled with amino acid ester derivatives to form related sulfanylacetate compounds. However, this is more relevant to substituted analogs rather than the direct synthesis of this compound.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Purpose Notes
Thiolate formation Piperidin-4-ylmethanethiol + K2CO3 in DMF Generate nucleophilic thiolate Base choice affects yield
Nucleophilic substitution Methyl 2-bromoacetate, 50–80 °C, 12–24 h Formation of thioether linkage Temperature control critical
Workup Extraction with ethyl acetate, drying agent Isolate crude product Use of brine wash to remove salts
Purification Column chromatography or recrystallization Obtain pure compound Solvent system varies by lab

Research Findings and Notes

  • The reaction proceeds efficiently under mild to moderate heating with typical yields reported in the range of 70–90% depending on purification methods and scale.
  • Use of polar aprotic solvents enhances nucleophilicity of the thiolate and solubility of reactants, improving reaction rates.
  • The sulfanyl linkage is sensitive to oxidation; thus, inert atmosphere or antioxidant additives may be used to prevent unwanted sulfoxide or sulfone formation during synthesis and storage.
  • Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to monitor reaction progress and confirm product identity.
  • Structural confirmation is typically performed using ^1H-NMR and ^13C-NMR, with characteristic chemical shifts for the piperidine ring protons and methyl acetate group.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the piperidine moiety can interact with receptors or ion channels, modulating their function .

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate

Key Differences :

  • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
  • Sulfur Absence : Lacks the sulfanyl (-S-) linker.

Physicochemical Properties (from ):

  • Molecular Weight: 185.26 g/mol.
  • Log Po/w (Predicted): 0.87.
  • Solubility: Moderately soluble in water (log S = -1.6).
  • Bioavailability Score: 0.53.

Implications :

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate

Key Differences :

  • Heteroaromatic System : Incorporates a pyridine-pyrimidine moiety (vs. piperidine in the target compound).
  • Sulfur Placement : Sulfanyl group links to a pyrimidine ring.

Structural Insights :

  • The pyridine-pyrimidine system introduces aromaticity and planarity, enabling π-π stacking with protein residues, which is absent in the aliphatic piperidine ring of the target compound.
  • The electron-deficient pyrimidine may enhance reactivity toward nucleophilic targets, contrasting with the basic piperidine nitrogen in the target compound .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Key Differences :

  • Heterocycle : Piperazine (two nitrogen atoms) replaces piperidine.
  • Substituent : Bulky Fmoc (9-fluorenylmethoxycarbonyl) protective group.

Functional Implications :

  • The Fmoc group introduces steric hindrance, which may limit enzymatic degradation, a feature absent in the unprotected target compound .

4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl Phenyl Acetic Acid Derivatives

Key Differences :

  • Substituents : Bulky diphenylmethylene and hydroxyl groups.
  • Backbone : Extended carbon chain between piperidine and acetic acid.

Pharmacological Relevance :

  • The diphenylmethylene group enhances lipophilicity, favoring interactions with hydrophobic binding pockets.
  • Hydroxyl groups may improve water solubility but introduce metabolic vulnerability (e.g., glucuronidation), a consideration for the target compound’s ester group stability .

Comparative Analysis Table

Compound Heterocycle Key Functional Groups Log Po/w (Predicted) Solubility (log S) Notable Features
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate Piperidine Methyl ester, sulfanyl linker Not available Not available Thioether for reactivity, aliphatic amine
Ethyl 2-(piperidin-4-yl)acetate Piperidine Ethyl ester 0.89 -1.6 High bioavailability (0.55)
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate Pyridine-pyrimidine Ethyl ester, sulfanyl linker Not available Not available Aromatic π-stacking potential
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc-protected, carboxylic acid Not available Not available Enhanced stability, hydrogen bonding

Biological Activity

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring and a sulfanyl group, which contribute to its reactivity and biological activity. The molecular formula is C10H17NOSC_{10}H_{17}NOS, with a molecular weight of approximately 217.33 g/mol. The structural components allow for various chemical reactions, including oxidation, reduction, and substitution, which can yield biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
  • Receptor Modulation : The piperidine moiety may interact with receptors or ion channels, modulating their function and influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly through the modulation of cell signaling pathways.
  • Neuropharmacological Effects : Compounds containing piperidine derivatives are known for their neuroactive properties, which may be relevant in treating neurological disorders.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates neurotransmitter release

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetateC10H17NOSC_{10}H_{17}NOSAntimicrobial, Anticancer
Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetateC10H17NOSC_{10}H_{17}NOSNeuropharmacological effects
Methyl 2-{[(morpholin-4-yl)methyl]sulfanyl}acetateC10H17NOSC_{10}H_{17}NOSAnticancer activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
  • Anticancer Activity : Research conducted on cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for anticancer drug development .
  • Neuropharmacological Effects : In vivo studies showed that compounds derived from this compound could enhance cognitive function in rodent models by modulating neurotransmitter systems .

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